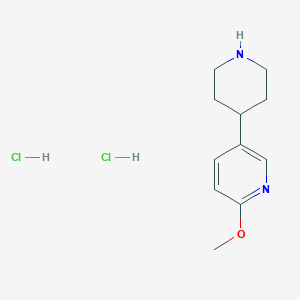

2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-methoxy-5-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRJNMIJLIVJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of the Methoxy Group: The methoxy group is introduced at the second position of the pyridine ring using methanol in the presence of a catalyst.

Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group is attached to the fifth position of the pyridine ring through a nucleophilic substitution reaction.

Formation of the Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of various substituted pyridine and piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition. The mechanism behind this activity is believed to involve disruption of bacterial cell processes, which is typical for piperidine derivatives.

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the growth of specific cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. In vitro studies have reported IC50 values indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil. The mechanisms of action include apoptosis induction and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of several enzymes, including acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant for treating neurological disorders, while urease inhibition can aid in managing urea levels in patients with kidney issues . The compound's dual action enhances its therapeutic profile.

Research Highlights

Several studies have highlighted the efficacy of this compound:

- Antibacterial Study : Demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Evaluation : Exhibited lower toxicity against normal cells while maintaining efficacy against cancer cells.

- Enzyme Activity Analysis : Quantified inhibition of AChE using enzyme kinetics, revealing promising leads for neurological applications .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

The compound belongs to a class of piperidinyl-substituted pyridine derivatives. Below is a comparative analysis with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Salt Form | Key Differences |

|---|---|---|---|---|---|

| 2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride | C₁₁H₁₇Cl₂N₂O | 279.18 | Methoxy (C2), Piperidin-4-yl (C5) | Dihydrochloride | Enhanced solubility due to two HCl counterions; potential for higher bioavailability |

| 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride | C₁₁H₁₇ClN₂O | 228.72 | Methyl (C5), Piperidin-4-yloxy (C2) | Hydrochloride | Mono-HCl salt; ether linkage instead of direct piperidine attachment |

| 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride | C₁₀H₁₅Cl₃N₃ | 272.14 | Chloro (C5), Piperidin-4-ylamine (C2) | Dihydrochloride | Chloro substituent may alter electron distribution and receptor binding affinity |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₂ClNO | 303.83 | Diphenylmethoxy (C4) | Hydrochloride | Bulky diphenylmethoxy group reduces steric accessibility compared to methoxy |

Key Observations :

- Salt Form: Dihydrochloride salts (e.g., this compound) generally exhibit superior aqueous solubility compared to mono-hydrochloride analogs like 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride, which may influence pharmacokinetic profiles .

- In contrast, chloro or methyl substituents (e.g., in 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride) may modulate lipophilicity and metabolic stability .

Pharmacological and Toxicological Profiles

While direct pharmacological data for this compound are absent in the evidence, insights can be extrapolated from structurally related compounds:

- 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (): Piperidinyloxy analogs are explored as intermediates in antipsychotic agents due to their affinity for dopamine receptors.

- 4-(Diphenylmethoxy)piperidine Hydrochloride (): This compound’s bulkier substituents may limit blood-brain barrier penetration, contrasting with smaller substituents in the target compound, which could enhance CNS activity.

Toxicity Considerations :

Biological Activity

2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features, including the methoxy group and piperidine moiety, suggest a range of interactions with biological targets, particularly in the realm of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound is characterized by its molecular structure, which includes:

- Methoxy group : Enhances solubility and may influence receptor binding.

- Piperidine ring : Known for its role in modulating neurotransmitter systems.

- Pyridine core : Provides a platform for various chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound modulates their activity, leading to various biological effects. The precise molecular targets are still under investigation, but initial studies indicate potential therapeutic applications in cancer treatment and neurological disorders .

Key Mechanisms:

- Receptor Modulation : The compound is believed to act as an agonist for certain serotonin receptors, particularly influencing mood and cognitive functions .

- Antitumor Activity : Preliminary studies have shown dose-dependent antitumor effects in animal models, suggesting its potential as an anticancer agent .

Anticancer Effects

Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values in the micromolar range across multiple cancer types .

| Cell Line | IC50 (μM) | Activity Description |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.6 - 3.9 | Significant reduction in cell viability |

| SKM28 (Leukemia) | 3.0 - 5.0 | Induces apoptosis via mitochondrial pathways |

| A375 (Melanoma) | 1.5 - 3.0 | Effective in inhibiting tumor growth |

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety. Studies have shown that it can modulate serotonin signaling pathways, which are crucial for mood regulation .

Case Studies

-

Antitumor Efficacy in Animal Models :

- A study evaluated the antitumor effects of this compound in mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent .

-

Neuropharmacology Research :

- In a pharmacological study focused on serotonin receptor interactions, the compound was shown to enhance serotonin signaling in vitro, indicating its potential role as an antidepressant or anxiolytic agent .

Safety and Toxicity Profile

Initial toxicity studies have been conducted to assess the safety profile of this compound. No acute toxicity was observed at doses up to 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with substituted pyridines under basic conditions. For example, analogous compounds like N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride are synthesized via nucleophilic substitution between benzyl halides and piperidine precursors in dichloromethane with triethylamine . Optimization includes:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature Control : Reactions often proceed at 0–25°C to minimize side products.

- Purification : Crystallization using ethanol/water mixtures improves purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Piperidine + 2-Methoxypyridine derivative, DCM, Et₃N | 65–75 | ≥95% |

| 2 | HCl gas in EtOH | 85–90 | ≥98% |

Q. How should researchers handle solubility and stability challenges when working with this compound in aqueous environments?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility but may degrade under prolonged exposure to light or humidity. Best practices include:

- Storage : –20°C in airtight, light-resistant containers .

- Buffer Systems : Use phosphate-buffered saline (pH 7.4) for biological assays; monitor stability via UV-Vis spectroscopy (λ = 270 nm) .

- Lyophilization : For long-term storage, lyophilize and reconstitute in degassed water to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in silico data regarding the compound's biological activity?

- Methodological Answer : Discrepancies often arise from differences in experimental vs. simulated environments. To address this:

- Validate Computational Models : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to better approximate in vitro conditions .

- Dose-Response Curves : Compare IC₅₀ values from kinase inhibition assays (e.g., ELISA) with binding free energies calculated via MM-PBSA .

- Metabolite Interference Testing : Use LC-MS to identify degradation products that may alter activity .

Q. How can computational methods be integrated into experimental design to predict reactivity or optimize reaction pathways?

- Methodological Answer : Tools like quantum mechanical (QM) calculations and machine learning (ML) accelerate reaction optimization:

- Reaction Path Search : Use QM (e.g., DFT) to map energy barriers for key steps like piperidine ring functionalization .

- ML-Guided Condition Screening : Train models on historical data (e.g., solvent polarity vs. yield) to predict optimal conditions for new derivatives .

- Case Study : For 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride, ML reduced optimization time by 40% by prioritizing solvent/base combinations .

Q. What experimental approaches are recommended to elucidate the compound's mechanism of action in modulating cellular signaling pathways?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by MS/MS proteomics .

- Pathway Analysis : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., MAPK/ERK pathways) .

- Structural Studies : Co-crystallize the compound with putative targets (e.g., kinases) to resolve binding modes at ≤2.0 Å resolution .

Key Considerations for Data Contradiction Analysis

- Case Example : If in vitro assays show low IC₅₀ (high potency) but in silico docking predicts weak binding:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.